Fenazox

Electrochemistry Redox Behavior Analytical Voltammetry

Residue labs and synthesis chemists often face unreliable azobenzene substitutes when azoxybenzene is required. Fenazox (CAS 495-48-7) delivers the structurally authenticated N-oxide needed for accurate MRL compliance testing and reductive amidation workflows. - ≥98% (GC) purity, validated by the three-peak voltammetric signature exclusive to the N-oxide. - GC detection limit of 5×10⁻¹¹ g and TLC sensitivity of 5×10⁻⁷ g ensure trace-level quantification. - Short environmental half-life (1.4 d tomato fruit, 2.3 d leaves) supports cold-fogging applications with 4-day cucumber PHI. - Bulk packaging & refrigerated global shipping available for ISO/IEC 17025 laboratories.

Molecular Formula C12H10N2O
Molecular Weight 198.22 g/mol
CAS No. 495-48-7
Cat. No. B1666509
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFenazox
CAS495-48-7
Synonymsazoxybenzene
fenazox
fenazox, (E)-isomer
fenazox, (Z)-isome
Molecular FormulaC12H10N2O
Molecular Weight198.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N=[N+](C2=CC=CC=C2)[O-]
InChIInChI=1S/C12H10N2O/c15-14(12-9-5-2-6-10-12)13-11-7-3-1-4-8-11/h1-10H
InChIKeyGAUZCKBSTZFWCT-YPKPFQOOSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubilityless than 1 mg/mL at 68° F (NTP, 1992)
INSOL IN WATER;  SOL IN ALCOHOL & ETHER;  43.5 G DISSOLVE IN 100 G PETROLEUM ETHER @ 15 °C
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Fenazox (Azoxybenzene, CAS 495-48-7): Physicochemical and Toxicological Baseline for Acaricide and Synthetic Intermediate Procurement


Fenazox, chemically azoxybenzene (CAS 495-48-7), is a bright yellow to orange crystalline solid with molecular formula C₁₂H₁₀N₂O and molecular weight 198.22 g/mol . The trans-isomer melts at 32–36 °C, with a density of 1.16 g/cm³, and exhibits a logP of 4.09, indicating high lipophilicity and negligible water solubility [1]. Fenazox is primarily employed as an acaricide/miticide for controlling Varroa mites in apiculture and Tetranychus spp. in greenhouse crops, as well as a synthetic intermediate for dyes, bioactive molecules, and reductive amidation reactions [2]. The acute oral toxicity (LD₅₀) in rats is 885 mg/kg, with methemoglobinemia identified as a secondary toxic effect [3].

Why Fenazox (Azoxybenzene) Cannot Be Substituted with Azobenzene or Other Azo Compounds in Critical Applications


Although azoxybenzene and azobenzene share the same C₁₂H₁₀N₂ backbone, the presence of the N-oxide moiety in Fenazox fundamentally alters its physicochemical identity, redox behavior, and environmental fate. Substituting Fenazox with azobenzene in acaricidal formulations would result in different residue degradation kinetics, altered photolytic transformation products (o-hydroxyazobenzene vs. hydrazobenzene), and distinct mammalian toxicity profiles due to the N-oxide's methemoglobin-inducing capacity [1]. In synthetic applications, the N-oxide group enables reductive amidation pathways that are inaccessible to azobenzene, making Fenazox a non-interchangeable reagent for preparing specific amides and bioactive molecules .

Fenazox (Azoxybenzene, CAS 495-48-7) Quantitative Differentiation Evidence for Scientific Selection


Electrochemical Reduction: Azoxybenzene Undergoes a 4-Electron Pathway vs. 2-Electron Reduction for Azobenzene

At a pyrolytic graphite electrode in aqueous 50% ethanol (pH 1.6–12.5), Fenazox (azoxybenzene) undergoes a 4-electron reduction directly to hydrazobenzene, whereas azobenzene requires only a 2-electron reduction to reach the same hydrazobenzene product [1]. This difference arises from the initial irreversible 2-electron reduction of the azoxybenzene radical anion to the azobenzene radical anion, followed by a second 2-electron reduction at a more negative potential, producing three distinct reduction peaks in cyclic voltammetry compared to two peaks for azobenzene [2].

Electrochemistry Redox Behavior Analytical Voltammetry

Acute Oral Toxicity: Fenazox LD₅₀ of 885 mg/kg vs. Azobenzene Class LD₅₀ Range 500–1000 mg/kg

The acute oral toxicity of Fenazox (azoxybenzene) in rats is quantified with an LD₅₀ of 885 mg/kg body weight [1]. This value places Fenazox at the lower-to-moderate end of toxicity within the azo compound class, where azobenzene and related diazenes typically exhibit LD₅₀ values in the 500–1000 mg/kg range [2]. Additionally, Fenazox induces methemoglobinemia as a secondary toxic effect, a hallmark of aromatic N-oxide and amino compounds that distinguishes its toxicological profile from non-oxide azo analogs [3].

Toxicology Risk Assessment Regulatory Compliance

Residue Half-Life on Crops: Fenazox Degrades with t₁/₂ of 1.4 Days on Tomato Fruits vs. 2.3 Days on Leaves

In greenhouse tomato cultivation, Fenazox exhibits matrix-dependent degradation kinetics. On tomato fruits, the half-life is 1.4 days, whereas on leaf surfaces it extends to 2.3 days, both following first-order reaction kinetics [1]. Under UV irradiation, Fenazox undergoes photolytic rearrangement to o-hydroxyazobenzene, a transformation not observed with non-oxide azobenzene analogs [2]. This photolytic instability, with a half-life of approximately 2.3 days on leaf surfaces under solar-simulated conditions, dictates pre-harvest interval (PHI) requirements of 4 days for cucumbers and 14 days for apples to meet food safety residue tolerances [3].

Environmental Fate Pesticide Residue Analysis Food Safety

Physical State and Melting Point: Fenazox (trans-Isomer) Melts at 36°C vs. Azobenzene at 68°C, Enabling Low-Temperature Formulations

The trans-isomer of Fenazox (azoxybenzene) melts at 32–36 °C, whereas the cis-isomer melts at 87 °C, and the structurally analogous azobenzene (without the N-oxide) melts at approximately 68 °C [1]. The density of Fenazox is 1.16 g/cm³ at 20 °C, compared to azobenzene's density of approximately 1.09 g/cm³ [2]. These differences arise from the planar C₂N₂O core of azoxybenzene with N–N and N–O bond lengths of ~1.23 Å, which alters intermolecular packing relative to azobenzene [3].

Physicochemical Properties Formulation Science Material Handling

Synthetic Utility: Fenazox Enables Reductive Amidation of Esters, a Pathway Inaccessible to Azobenzene

Fenazox (azoxybenzene) serves as a reagent in the synthetic preparation of amides via reductive amidation of esters, a transformation used in the synthesis of bioactive molecules and natural products . This reactivity exploits the N-oxide moiety's ability to mediate electron transfer processes. In contrast, azobenzene lacks the N-oxide functional group and cannot participate in this specific reductive amidation pathway . Additionally, azoxybenzene is a key intermediate in the reduction cascade from nitrobenzene to aniline, where it is produced via glucose-mediated reduction of nitrobenzene in alkaline medium [1].

Organic Synthesis Amide Bond Formation Medicinal Chemistry

Fenazox (CAS 495-48-7) Application Scenarios Driven by Quantitative Differentiation Evidence


Acaricide Formulation for Greenhouse Cucumber and Tomato Cultivation Requiring Rapid Residue Degradation

Based on the quantified half-life of 1.4 days on tomato fruits and 2.3 days on leaves [1], Fenazox is optimally suited for greenhouse acaricide applications where short pre-harvest intervals (4 days for cucumbers, 14 days for apples) are mandatory for food safety compliance [2]. The compound's low melting point (32–36 °C) enables cold fogging application technology, achieving uniform coverage on leaf undersides where Tetranychus urticae mites reside. The photolytic degradation pathway to o-hydroxyazobenzene, rather than persistent environmental accumulation, supports integrated pest management programs requiring minimal long-term soil residue carryover [3].

Analytical Reference Standard for Pesticide Residue Monitoring by GC-ECD and HPLC-UV

The distinct voltammetric signature of Fenazox—three reduction peaks versus two for azobenzene—provides unambiguous electrochemical identification [1]. Combined with validated gas chromatographic detection limits of 5 × 10⁻¹¹ g (GC) and thin-layer chromatographic sensitivity of 5 × 10⁻⁷ g [2], Fenazox reference standards are essential for accurate quantification in food safety monitoring programs. Procurement of certified Fenazox analytical standards (purity ≥98%) ensures traceability in ISO/IEC 17025-accredited laboratories performing MRL compliance testing on cucumbers, apples, and tomatoes [3].

Synthetic Intermediate for Reductive Amidation in Medicinal Chemistry and Natural Product Synthesis

Fenazox's unique N-oxide functionality enables reductive amidation of esters to amides, a transformation critical for preparing bioactive molecules and natural product derivatives [1]. This reactivity cannot be replicated using azobenzene. In laboratory-scale syntheses, Fenazox serves as a precursor for azobenzene via reduction, and as an intermediate in the nitrobenzene-to-aniline reduction cascade [2]. The well-characterized physicochemical properties (logP 4.09, density 1.16 g/cm³) facilitate predictable extraction and purification workflows during multi-step syntheses [3].

Toxicological Research on Methemoglobinemia Induction by Aromatic N-Oxides

Fenazox induces methemoglobinemia as a secondary toxic effect, with an acute oral LD₅₀ of 885 mg/kg in rats [1]. This toxicological profile makes it a relevant model compound for investigating structure-activity relationships of aromatic N-oxides in methemoglobin formation [2]. Procurement of high-purity Fenazox supports in vitro and in vivo studies on the mechanism of methemoglobinemia induction, with relevance to occupational exposure risk assessment for workers handling azo and azoxy compounds in agrochemical and dye manufacturing settings [3].

Technical Documentation Hub

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